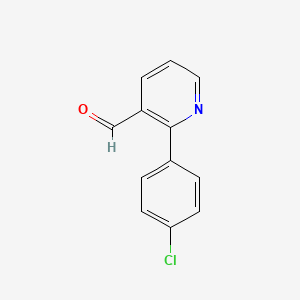

2-(4-Chlorophenyl)nicotinaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Chlorophenyl)nicotinaldehyde is a chemical compound with the molecular formula C12H8ClNO . It is used in proteomics research .

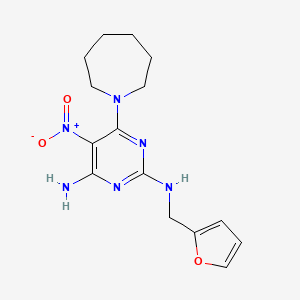

Molecular Structure Analysis

The molecular structure of 2-(4-Chlorophenyl)nicotinaldehyde consists of a nicotinaldehyde group attached to a chlorophenyl group . The molecular weight of this compound is 217.65 .Scientific Research Applications

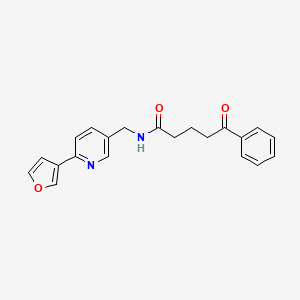

Antiviral Activity and Heterocyclic Compound Synthesis

2-(4-Chlorophenyl)nicotinaldehyde, as part of the broader nicotinaldehyde family, has been utilized in the synthesis of heterocyclic compounds showing potential antiviral activities. One study involved reacting nicotinaldehyde with 2-cyanoethanethioamide to yield various heterocyclic compounds, which were then evaluated for cytotoxicity and antiviral activities against HSV1 and HAV (Attaby et al., 2007).

Pharmaceutical Reaction Monitoring

In pharmaceutical research, methods such as electrospray ion mobility-mass spectrometry (ESI-IMMS) have been employed for real-time monitoring of pharmaceutical reactions involving nicotinaldehyde. This methodology is vital for understanding the dynamics of pharmaceutical synthesis, particularly in complex reactions (Roscioli et al., 2013).

Photocatalytic Degradation Studies

The compound's derivatives have been investigated for their role in photocatalytic degradation processes. For example, studies on titanium dioxide suspensions doped with copper sulfate, involving chlorophenols, demonstrate how these complexes can be utilized for environmental remediation and pollution control (Lin et al., 2018).

Biological Activity and Compound Synthesis

2-(4-Chlorophenyl)nicotinaldehyde has been used in the synthesis of various compounds with potential biological activities. Compounds synthesized from nicotinaldehydes have been screened for antimicrobial, free-radical scavenging, and α-glucosidase inhibitory activities, indicating their potential therapeutic applications (Bhimapaka et al., 2020).

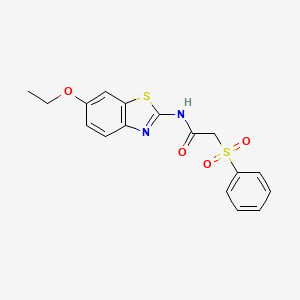

Enzymatic and Biosensor Applications

Nicotinaldehyde, including its derivatives, plays a role in the study of enzymes and biosensors. For instance, nicotinaldehydes have been identified as potent inhibitors of nicotinamidases, enzymes widely distributed across various biological entities but not found in mammals. These studies contribute to our understanding of enzyme mechanisms and potential therapeutic targets (French et al., 2010).

Mechanism of Action

Mode of Action

The exact mode of action of 2-(4-Chlorophenyl)nicotinaldehyde is currently unknown due to the lack of specific studies on this compound . It’s worth noting that compounds with similar structures have been found to interact with their targets in a variety of ways, such as binding to active sites, altering protein conformation, or blocking enzymatic pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its target .

properties

IUPAC Name |

2-(4-chlorophenyl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-11-5-3-9(4-6-11)12-10(8-15)2-1-7-14-12/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNJVFWVQRIGKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B2370555.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2370557.png)

![N-(3-acetamidophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2370558.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2370559.png)

![3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2370561.png)

![N-[1-(4-Cyanophenyl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2370572.png)

![11-(2-chlorophenyl)-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2370573.png)

![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2370575.png)